FMOC-(FMOCHMB)PHE-OH
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Overview
Description
The compound 9-fluorenylmethoxycarbonyl-2-fluorenylmethoxy-4-methoxybenzyl-L-phenylalanine (FMOC-(FMOCHMB)PHE-OH) is a derivative of phenylalanine, an essential amino acid. This compound is widely used in solid-phase peptide synthesis due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amine Group: The fluorenylmethoxycarbonyl group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Protection of the Carboxyl Group: The carboxyl group of phenylalanine is protected using 2-fluorenylmethoxy-4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production typically involves large-scale solid-phase peptide synthesis, where the compound is synthesized on a resin and then cleaved under specific conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The fluorenylmethoxycarbonyl group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Substitution Reactions: The compound can undergo substitution reactions where the fluorenylmethoxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the fluorenylmethoxycarbonyl group.
Sodium Bicarbonate: Used in the protection of the amine group.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used extensively in solid-phase peptide synthesis to produce peptides with high purity.
Biology:
Protein Engineering: Utilized in the synthesis of peptides and proteins for research in protein engineering.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs.
Industry:
Mechanism of Action
The compound exerts its effects by protecting the amine and carboxyl groups of phenylalanine during peptide synthesis. The fluorenylmethoxycarbonyl group is base-labile, allowing for selective deprotection under mild conditions, which prevents unwanted side reactions and ensures high purity of the final product .
Comparison with Similar Compounds
9-fluorenylmethoxycarbonyl-L-phenylalanine (FMOC-PHE-OH): Similar in structure but lacks the additional protection provided by the 2-fluorenylmethoxy-4-methoxybenzyl group.
9-fluorenylmethoxycarbonyl-2-fluorenylmethoxy-4-methoxybenzyl-L-alanine (FMOC-(FMOCHMB)ALA-OH): Similar in structure but with alanine instead of phenylalanine.
Uniqueness: FMOC-(FMOCHMB)PHE-OH is unique due to its dual protection of both the amine and carboxyl groups, which enhances its stability and prevents aggregation during peptide synthesis .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for FMOC-(FMOCHMB)PHE-OH involves the protection of the amino and carboxylic acid groups, followed by the coupling of the protected amino acid with the FMOCHMB moiety, and finally deprotection of the amino and carboxylic acid groups.", "Starting Materials": [ "FMOCHMB", "FMOC-PHE-OH", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)", "Tetrahydrofuran (THF)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of FMOC-PHE-OH with DCC and NHS in DMF to form FMOC-PHE-NHS", "Protection of the amino group of FMOCHMB with TIPS in THF to form TIPS-FMOCHMB", "Coupling of TIPS-FMOCHMB with FMOC-PHE-NHS in DMF using DIPEA as a base to form TIPS-FMOCHMB-FMOC-PHE-NHS", "Deprotection of the amino group of TIPS-FMOCHMB-FMOC-PHE-NHS with TFA in DCM to form TFA-TIPS-FMOCHMB-FMOC-PHE", "Deprotection of the carboxylic acid group of TFA-TIPS-FMOCHMB-FMOC-PHE with NaHCO3 in methanol to form TFA-TIPS-FMOCHMB-PHE-OH", "Deprotection of the TIPS group of TFA-TIPS-FMOCHMB-PHE-OH with HCl in THF to form FMOC-(FMOCHMB)PHE-OH", "Purification of FMOC-(FMOCHMB)PHE-OH by column chromatography using ethyl acetate and water as eluents" ] } | |
CAS No. |
148515-88-2 |
Molecular Formula |
C47H39NO8 |
Molecular Weight |
745.81 |
Origin of Product |
United States |
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